molecular formula C18H10BrClN2O2 B11525491 5-bromo-2-[(4-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

5-bromo-2-[(4-chlorophenyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11525491
M. Wt: 401.6 g/mol
InChI Key: IAVYTZRETJJDRP-UHFFFAOYSA-N
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Description

5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a synthetic organic compound that belongs to the class of benzoisoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of isoquinoline derivatives followed by nucleophilic substitution reactions to introduce the anilino and chloro groups. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted benzoisoquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of both bromine and chlorine atoms in the structure enhances its biological activity and selectivity.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The presence of halogen atoms in the structure enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-BROMOISOQUINOLINE
  • 4-CHLOROANILINE
  • 2-BROMO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE

Uniqueness

Compared to similar compounds, 5-BROMO-2-(4-CHLOROANILINO)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and biological activity. Its structure allows for versatile functionalization, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C18H10BrClN2O2

Molecular Weight

401.6 g/mol

IUPAC Name

5-bromo-2-(4-chloroanilino)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H10BrClN2O2/c19-11-8-10-2-1-3-14-16(10)15(9-11)18(24)22(17(14)23)21-13-6-4-12(20)5-7-13/h1-9,21H

InChI Key

IAVYTZRETJJDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)NC4=CC=C(C=C4)Cl)Br

Origin of Product

United States

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